XY1 -

XY1

Catalog Number: EVT-286178
CAS Number:
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XY1 is a close analog of SGC707 that is completely inactive against PRMT3 at concentrations as high as 100 µM. It is intended to be used as a negative control for SGC707 in studies involving PRMT3 action. See the Structural Genomics Consortium (SGC) website for more information. Note: SGC707 is a potent, selective allosteric inhibitor of PRMT3 (IC50 = 50 nM). It inhibits the methylation of histones in cells with an IC50 value below 1 µM.

3-[2-Oxo-2-(4-Phenylpiperazine-1-yl)ethyl]quinazoline-4(3H)-one (VMA-10-21)

  • Compound Description: VMA-10-21 is a quinazoline derivative exhibiting promising antimicrobial activity against opportunistic microorganisms []. Studies on rats demonstrated its low toxicity with an LD50 of 5000 mg/kg []. Despite its low toxicity, alterations in hematological and biochemical parameters suggest a need for further investigation of its potential effects on hematopoietic and hepatobiliary systems [].
  • Relevance: Both VMA-10-21 and 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea belong to the class of urea derivatives, sharing the core urea linkage (-NH-CO-NH-) in their structures. They also both feature a substituted aromatic ring system (quinazoline in VMA-10-21 and naphthalene in 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea) and a substituted nitrogen-containing heterocycle (phenylpiperazine in VMA-10-21 and pyrrolidine in 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea). [] https://www.semanticscholar.org/paper/39424fb8f7b4cd21c951ad0afb2887e3afd83f4b

1-(3-chloro-2-Oxo-4-Phenylazetidin-1-Yl)-3-(2-Oxo-2-(10h-Phenothiazin-10- Yl)Ethyl)Urea

  • Compound Description: This compound represents a novel class of molecules integrating phenothiazine and azetidinone moieties, aiming to leverage the potential synergistic effects of these pharmacophores []. While specific biological data for this compound are not provided, its design rationale highlights the exploration of novel structural combinations for enhanced activity [].
  • Relevance: This compound shares the urea linkage and an ethyl linker attached to the urea nitrogen with 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea. Additionally, both molecules contain a bicyclic aromatic system linked to the urea group, although the specific systems differ (phenothiazine in the related compound and naphthalene in the target compound) [].

2-Hydroxy-N-naphthalen-1-yl-2(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide

  • Compound Description: This compound, investigated for its potential nephroprotective activity, is a derivative of 2-oxoindolin-3-glyoxylic acid, known for its neurotropic, cardioprotective, and hepatoprotective properties []. While it demonstrated antiproteinuric effects in glycerol-induced kidney damage in rats, it did not significantly improve other renal function parameters [].
  • Relevance: This compound contains a naphthalene ring system directly attached to a nitrogen atom, a structural feature shared with 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea []. This shared moiety suggests potential similarities in their physicochemical properties and binding affinities to certain biological targets.

3-[2-(Pyrrolidin-1-yl)ethyl]indoles

  • Compound Description: This class of compounds, specifically the derivative 3-[2-(pyrrolidin-1-yl)ethyl]indole (3b), displays high selectivity for the h5-HT1D receptor over the h5-HT1B receptor []. This selectivity is a desirable characteristic for potential antimigraine drugs, as it may minimize side effects associated with h5-HT1B receptor activation [].
  • Relevance: Compounds in this class share the 2-(pyrrolidin-1-yl)ethyl substituent with 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea []. The presence of this common structural element indicates potential similarities in their binding interactions with biological targets and pharmacological profiles.

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid Hydrochloride Salt

  • Compound Description: This compound emerged as a potent and selective αvβ6 integrin inhibitor with potential for inhaled treatment of idiopathic pulmonary fibrosis []. Its high affinity for αvβ6, long dissociation half-life, high solubility, and favorable pharmacokinetic properties make it a promising candidate for further clinical development [].
  • Relevance: This compound shares the structural motif of a substituted pyrrolidine ring connected to an ethyl linker, which is also present in 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea []. The commonality in this structural element suggests potential similarities in their interactions with biological targets, particularly those involving hydrophobic interactions and hydrogen bonding.

4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)

  • Compound Description: S1RA is a potent and selective σ(1) receptor antagonist, demonstrating antinociceptive effects in various pain models []. Its favorable pharmacological and pharmacokinetic properties have led to its selection as a clinical candidate for the treatment of neurogenic pain [].
  • Relevance: Both S1RA and 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea contain a naphthalene ring system linked to a heterocyclic moiety via an ethyl spacer []. This structural similarity suggests potential commonalities in their physicochemical properties, particularly lipophilicity and conformational flexibility.

1-(2-chloroethyl)-1-nitroso-3-(2-(3-oxobenzoelenazol-2(3H)-yl)ethyl)urea(4a-1)

  • Compound Description: This novel organoselenium compound was designed as a potential anticancer agent by combining structural features of Ethaselen (a thioredoxin reductase 1 inhibitor) and Carmustine (a DNA cross-linking agent) []. It exhibits good solubility, targetability, low toxicity, and promising antitumor activity, potentially attributed to synergistic effects [].
  • Relevance: Compound 4a-1 and 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea share the common structural motif of a urea linkage connected to a substituted ethyl chain []. This structural similarity may contribute to similarities in their pharmacokinetic profiles, particularly their absorption and distribution properties.

1-(2-Chloroethyl)-3-(2-(6-fluoro-3-oxobenzoselenazol-2(3H)-yl)ethyl)-1-nitrosourea (4b-1)

  • Compound Description: As part of a structure-activity relationship study based on the lead compound 4a-1, 4b-1 demonstrated enhanced antitumor activities against various cancer cell lines, including Mia PaCa-2, PANC-1, RKO, and LoVo []. Its improved potency highlights the significance of the 6-fluoro substitution on the benzoselenazol ring for anticancer activity [].
  • Relevance: Both 4b-1 and 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea share a urea moiety linked to a substituted ethyl group []. This structural resemblance suggests potential similarities in their pharmacokinetic properties, especially their metabolic stability and excretion profiles.

Properties

Product Name

XY1

IUPAC Name

1-naphthalen-2-yl-3-(2-oxo-2-pyrrolidin-1-ylethyl)urea

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

InChI

InChI=1S/C17H19N3O2/c21-16(20-9-3-4-10-20)12-18-17(22)19-15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11H,3-4,9-10,12H2,(H2,18,19,22)

InChI Key

GSQHGSRPQHBTTP-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CNC(=O)NC2=CC3=CC=CC=C3C=C2

Solubility

Soluble in DMSO, not in water

Synonyms

XY1; XY-1; XY 1

Canonical SMILES

C1CCN(C1)C(=O)CNC(=O)NC2=CC3=CC=CC=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.